molecular formula C9H9N5 B2791098 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine CAS No. 959037-50-4

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

Cat. No.: B2791098
CAS No.: 959037-50-4
M. Wt: 187.206
InChI Key: IJSPWNCSNGGZRA-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. The presence of a hydrazinyl group attached to the pyrimidine ring enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in public databases. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydrazones, azo compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for designing potential drug candidates, particularly in the development of anticancer and antimicrobial agents.

    Heterocyclic Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Ligand Design: Due to its ability to chelate metal ions, it is used in the design of ligands for metal complexes, which have applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is not extensively documented. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: This compound has similar structural features but includes a trifluoromethyl group, which can enhance its biological activity and stability.

    2-Hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles: These derivatives have additional functional groups that can further modulate their biological activity.

Uniqueness

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is unique due to the combination of pyridine and pyrimidine rings with a hydrazinyl group. This structure provides a versatile platform for chemical modifications and the development of new derivatives with potential therapeutic applications.

Properties

IUPAC Name

(4-pyridin-3-ylpyrimidin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPWNCSNGGZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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